

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethylheptane

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Ethylheptane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Ethylheptane**.

Table 1: ¹H NMR Spectral Data

Protons	Chemical Shift (δ) ppm	Multiplicity
CH₃ (terminal methyls of ethyl and butyl groups)	~0.9	Triplet
CH ₂ (of ethyl and butyl groups)	~1.2-1.4	Multiplet
CH (methine proton)	~1.1	Multiplet

Note: Specific chemical shift values and coupling constants can be found in the spectral data available from repositories such as SpectraBase.[1][2]

Table 2: 13C NMR Spectral Data



Carbon	Chemical Shift (δ) ppm
C1, C1'	~14
C2, C2'	~25
C3	~42
C4	~29
C5	~23
C6	~14
C7	~11

Note: The numbering corresponds to the carbon atoms in the **3-Ethylheptane** structure. Assignments are based on typical chemical shifts for alkanes and may vary slightly depending on the solvent and experimental conditions. Data is available on SpectraBase.[1]

Table 3: IR Absorption Bands

Functional Group	Wavenumber (cm⁻¹)	Intensity
C-H stretch (alkane)	2850-3000	Strong
C-H bend (CH ₂)	1450-1470	Medium
C-H bend (CH₃)	1370-1380	Medium

Source: The National Institute of Standards and Technology (NIST) WebBook and other spectroscopic databases provide vapor-phase IR spectra for **3-Ethylheptane**.[3][4] The spectra of simple alkanes are primarily characterized by absorptions from C-H stretching and bending vibrations.[5]

Table 4: Mass Spectrometry Fragmentation



m/z	Proposed Fragment
128	[M]+ (Molecular Ion)
99	[M-C ₂ H ₅] ⁺
71	[M-C ₄ H ₉] ⁺
57	[C ₄ H ₉] ⁺
43	[C₃H ₇]+
29	[C ₂ H ₅]+

Source: Mass spectral data for **3-Ethylheptane** is available from the NIST WebBook.[3][6] The fragmentation of unbranched alkanes in mass spectrometry typically involves the cleavage of C-C bonds, leading to a series of alkyl carbocations.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Ethylheptane** is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[9][10] The concentration for ¹H NMR is typically 5-20 mg/0.6 mL, while for ¹³C NMR, a higher concentration of 20-50 mg/0.6 mL may be used. [9] The spectrum is acquired on an NMR spectrometer, such as a Varian A-60.[2][11] The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[9] Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[9] For referencing, tetramethylsilane (TMS) is often used as an internal standard.[12]

2.2 Infrared (IR) Spectroscopy

The infrared spectrum of **3-Ethylheptane** can be obtained in the vapor phase.[3][11] The sample is introduced into a gas cell with windows transparent to IR radiation (e.g., NaCl or KBr).[13] The spectrum is then recorded using an IR spectrometer, such as a DIGILAB FTS-14.



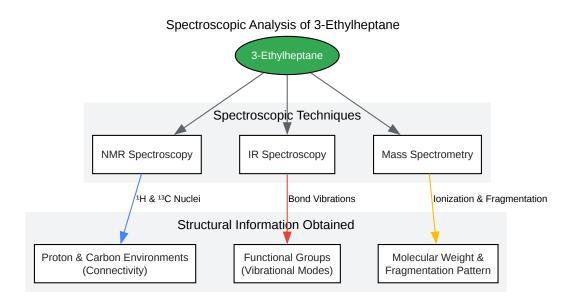
[11] The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the vibrational modes of the molecule.[13] For liquid samples, a thin film can be placed between two salt plates.

2.3 Mass Spectrometry (MS)

For mass analysis, **3-Ethylheptane** is introduced into the ion source of a mass spectrometer, where it is ionized.[7] Electron ionization (EI) is a common method for alkanes.[14] In this process, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion ([M]+).[8][14] The molecular ion and any fragment ions produced are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7][14] The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis of 3-Ethylheptane



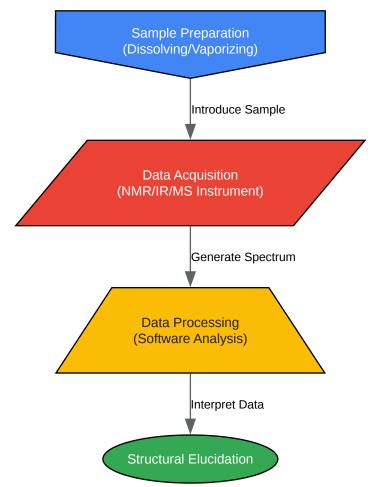


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Caption: Relationship between spectroscopic methods and structural information for **3-Ethylheptane**.

Diagram 2: General Experimental Workflow for Spectroscopic Analysis

General Experimental Workflow for Spectroscopic Analysis



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Caption: A simplified workflow for obtaining and analyzing spectroscopic data.



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